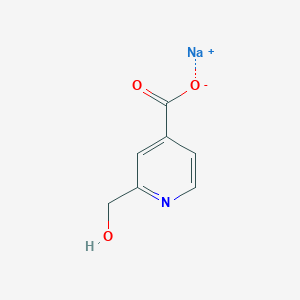

Sodium 2-(hydroxymethyl)isonicotinate

Description

Contextualization of Isonicotinic Acid within Pyridine (B92270) Carboxylic Acid Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. There are three structural isomers of this compound, distinguished by the position of the carboxyl group on the pyridine ring: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). wikipedia.org Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine with the formula C₅H₄N(CO₂H). wikipedia.org

These pyridine-based structures are fundamental scaffolds in medicinal chemistry and have been instrumental in the development of numerous therapeutic agents. researchgate.net Research into derivatives of isonicotinic acid, in particular, has a significant history, leading to the synthesis of compounds like isoniazid, a primary drug for the treatment of tuberculosis. mdpi.com The isonicotinate (B8489971) structure can form coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, making it a versatile component in materials science. wikipedia.org

Table 1: Isomers of Pyridine Carboxylic Acid

| Common Name | Systematic Name | Position of COOH | Molecular Formula | Molar Mass (g·mol⁻¹) |

|---|---|---|---|---|

| Picolinic acid | 2-pyridinecarboxylic acid | 2 | C₆H₅NO₂ | 123.11 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 3 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 4 | C₆H₅NO₂ | 123.11 |

Significance of Hydroxymethylated Pyridine Carboxylic Acid Derivatives in Contemporary Chemical Science

The introduction of a hydroxymethyl group (–CH₂OH) to pyridine carboxylic acid scaffolds is a key synthetic strategy in modern chemistry. rsc.org This functional group enhances the molecular diversity of the parent compound, providing a site for further chemical modifications and influencing the molecule's physical and biological properties. Hydroxymethylated derivatives are recognized as important intermediates for accessing medicinally relevant small heterocycles. researchgate.netnih.gov

The presence of the hydroxyl group can increase polarity and introduce hydrogen bonding capabilities, which are critical factors in drug design and materials science. Furthermore, the –CH₂OH group serves as a reactive handle for esterification or other derivatizations, allowing for the synthesis of a wide array of more complex molecules. The targeted synthesis of hydroxymethylated pyridines is an active area of research, with methods being developed to achieve this transformation efficiently. rsc.orgresearchgate.net For instance, the acid precursor to the title compound, 2-(hydroxymethyl)isonicotinic acid, is synthesized from its ethyl ester via hydrolysis. chemicalbook.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6NNaO3 |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

sodium;2-(hydroxymethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C7H7NO3.Na/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |

InChI Key |

DEGCZISWPZEQGJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1C(=O)[O-])CO.[Na+] |

Origin of Product |

United States |

Physicochemical Properties of Sodium 2 Hydroxymethyl Isonicotinate

General Synthetic Strategies for Isonicotinic Acid Derivatives

The foundation for synthesizing this compound lies in the established methods for preparing isonicotinic acid derivatives. These strategies can be broadly categorized into the construction of the pyridine (B92270) ring system from acyclic precursors and the functionalization of pre-existing pyridine structures.

Preparative Routes from Pyridine Precursors

A common and industrially significant method for the synthesis of isonicotinic acid, the parent compound, involves the oxidation of 4-picoline (4-methylpyridine). This transformation can be achieved using various oxidizing agents. For instance, the gas-phase ammoxidation of 4-picoline followed by hydrolysis of the resulting isonicotinonitrile is a widely used industrial process.

Another approach starts from 2-methyl-pyridine-4-carboxylic acid derivatives. For example, 2-methyl-6-halogeno-pyridine-4-carboxylic acid halides can be converted to the corresponding esters, which then serve as precursors for further modifications.

Derivatization Approaches from Core Isonicotinate (B8489971) Structures

Once the isonicotinate core is established, various derivatization techniques can be employed to introduce or modify substituents. Standard esterification procedures, such as reacting isonicotinic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are commonly used to produce isonicotinate esters. These esters can then undergo further reactions. For instance, methyl isonicotinate can be synthesized by reacting isonicotinic acid with methanol and sulfuric acid, followed by neutralization with sodium carbonate. prepchem.com

Targeted Synthesis of Hydroxymethyl-Substituted Pyridine Carboxylates

The specific synthesis of this compound requires the introduction of a hydroxymethyl group at the 2-position of the isonicotinic acid framework and subsequent conversion to the sodium salt.

Regioselective Functionalization for Hydroxymethyl Group Introduction

Achieving regioselective hydroxymethylation at the C2 position of the pyridine ring is a critical step. One documented approach involves starting with a precursor that already contains a functional group at the 2-position, which can then be converted to a hydroxymethyl group. For example, the synthesis of methyl 2-(hydroxymethyl)isonicotinate has been reported, and this compound serves as a key intermediate. chemicalbook.com Although the specific preparative route for this intermediate is not detailed in the provided context, it is a stable and accessible compound.

A potential synthetic pathway could involve the oxidation of 2-methylisonicotinic acid. The methyl group at the 2-position can be selectively oxidized to a hydroxymethyl group under controlled conditions.

Esterification and Saponification Techniques for Salt Formation

The final steps in the synthesis of this compound involve the formation of the sodium salt of the carboxylic acid. A common strategy is to first prepare an ester of the 2-(hydroxymethyl)isonicotinic acid, which can then be saponified.

For instance, the synthesis of 2-(hydroxymethyl)isonicotinic acid can be achieved by the saponification of its ethyl ester. In a reported procedure, ethyl 2-(hydroxymethyl)isonicotinate is treated with potassium hydroxide in a mixture of tetrahydrofuran and water, followed by heating. chemicalbook.com After cooling, the reaction mixture is acidified to a pH of 4-5 with nitric acid to yield the free acid. chemicalbook.com

To obtain the desired sodium salt, this process would be modified by using sodium hydroxide instead of potassium hydroxide for the saponification step. The general mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. youtube.com This reaction is typically irreversible under basic conditions. scispace.com

A typical laboratory procedure for saponification involves dissolving the ester in a solvent like methanol and adding an aqueous solution of sodium hydroxide. operachem.com The mixture is then stirred, often with heating, to drive the reaction to completion. operachem.com After the reaction, the alcohol byproduct and the solvent can be removed, and the resulting sodium salt can be isolated.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic organic chemistry offers several advanced methodologies that could potentially be applied to the synthesis of this compound and related compounds, offering improvements in efficiency, selectivity, and environmental impact.

One of the most significant areas of advancement is the direct C-H functionalization of pyridine rings. chemicalbook.com This approach avoids the need for pre-functionalized starting materials and can provide more direct routes to the desired products. For example, direct hydroxymethylation of a suitable isonicotinate precursor could be envisioned using radical-based or transition-metal-catalyzed reactions.

Furthermore, biocatalysis presents an innovative and environmentally friendly alternative. Microbial transformations have been shown to achieve regioselective hydroxylation of pyridine carboxylic acids. For instance, Sarcina sp. has been reported to metabolize isonicotinic acid to 2-hydroxyisonicotinic acid, demonstrating the potential for enzymatic systems to functionalize the C2 position selectively. ias.ac.in

Analytical Characterization for Reaction Progress and Product Confirmation

The successful synthesis of this compound and related pyridine carboxylates relies on robust analytical methods to monitor the reaction's progress and verify the structure, identity, and purity of the final product. A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.

Chromatographic Methods

Chromatographic techniques are indispensable for real-time monitoring of the conversion of starting materials to products.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method used to track the progress of a synthesis. researchgate.net For a typical reaction, such as the hydrolysis of a methyl ester precursor (e.g., Methyl 2-(hydroxymethyl)isonicotinate) to the final sodium salt, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. The starting ester, being less polar, will travel further up the plate (higher Retention factor, Rf), while the resulting carboxylate salt, being highly polar, will remain closer to the baseline (lower Rf). The reaction is considered complete upon the total consumption of the starting material, as visualized on the TLC plate under UV light or with an appropriate stain. researchgate.netthieme.de

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is employed. It provides detailed information on the purity of the product and can detect any side products or unreacted starting materials. nih.gov When derivatizing compounds for analysis, pyridine-carboxylate derivatives can exhibit clear, single peaks in reverse-phase HPLC, allowing for accurate purity assessment. nih.govresearchgate.net

Spectroscopic Methods

Once the reaction is complete and the product is isolated, spectroscopic analysis is performed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the synthesized compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom. For this compound, the key expected signals are from the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The spectrum of the related compound, methyl isonicotinate, shows pyridine proton signals at approximately δ 8.78 ppm and δ 7.84 ppm, which serves as a useful reference. chemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3, H-5 | ~ 7.8 - 8.0 | Doublet (d) | Protons adjacent to the nitrogen on the pyridine ring. |

| H-6 | ~ 8.6 - 8.8 | Singlet (s) | Proton on the pyridine ring. | |

| -CH₂OH | ~ 4.7 - 4.9 | Singlet (s) | Methylene protons of the hydroxymethyl group. | |

| ¹³C | C=O (carboxylate) | ~ 168 - 172 | - | Carbonyl carbon of the sodium carboxylate group. |

| C-2, C-6 (Pyridine) | ~ 148 - 152 | - | Carbons adjacent to the nitrogen in the pyridine ring. | |

| C-3, C-5 (Pyridine) | ~ 122 - 126 | - | Carbons on the pyridine ring. | |

| C-4 (Pyridine) | ~ 140 - 145 | - | Carbon bearing the carboxylate group. | |

| -CH₂OH | ~ 62 - 65 | - | Carbon of the hydroxymethyl group. |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product. Electrospray ionization (ESI) is a common technique for analyzing polar, ionic compounds like sodium carboxylates. In positive-ion mode ESI-MS, isonicotinate derivatives often show a predominant protonated molecular ion [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For related 3-hydroxymethyl pyridine esters, characteristic fragment ions such as m/z = 108.0441 are used for identification. nih.gov

| Technique | Ion Mode | Calculated m/z | Observed Ion |

|---|---|---|---|

| HRMS-ESI | Negative | 152.0348 | [M-Na]⁻ |

| Positive | 176.0240 | [M+H]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylate (-COO⁻), and pyridine ring C-H and C=N bonds. The presence of strong absorption peaks corresponding to the asymmetric and symmetric stretching of the carboxylate group is a key indicator of product formation. tandfonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3500 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Carboxylate (-COO⁻) | Asymmetric C=O Stretch | ~ 1630 tandfonline.com |

| Symmetric C=O Stretch | ~ 1460 tandfonline.com | |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000 - 1260 |

Coordination Chemistry of 2 Hydroxymethyl Isonicotinate and Its Derivatives

Ligand Design Principles and Chelation Properties

The design of ligands is crucial for controlling the structure and properties of the resulting metal complexes. The 2-(hydroxymethyl)isonicotinate anion is an exemplary case of a versatile building block in coordination chemistry due to its inherent structural features.

Ligands are classified based on the number of donor atoms they use to bind to a central metal ion, a concept known as denticity. libretexts.orglibretexts.org Ligands can be monodentate ("one-toothed"), bidentate ("two-toothed"), or polydentate. libretexts.orglibretexts.org The 2-(hydroxymethyl)isonicotinate ligand possesses multiple potential donor atoms, making it a multidentate ligand.

The carboxylate group (COO⁻) is a versatile coordinating moiety, capable of binding to a metal ion in several ways:

Monodentate: Using only one of its oxygen atoms.

Bidentate Chelating: Using both oxygen atoms to bind to the same metal center, forming a stable ring.

Bidentate Bridging: Using its two oxygen atoms to connect two different metal centers.

The addition of the hydroxymethyl (-CH₂OH) group at the position adjacent to the carboxylate introduces another donor site—the oxygen atom of the hydroxyl group. This arrangement allows the ligand to act as a bidentate chelating agent through the proximate carboxylate and hydroxyl oxygens. This chelate effect, where a multidentate ligand binds to a metal ion through multiple donor atoms to form a ring structure, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org

The nitrogen atom within the pyridine (B92270) ring is a significant donor site that profoundly influences the final structure of the metal complex. Its participation in coordination often dictates the dimensionality of the resulting architecture. mdpi.com Studies on related pyridyl-containing ligands show that the involvement of the pyridyl nitrogen can lead to the formation of everything from simple dimeric structures to extended one-dimensional chains and two-dimensional arrays. mdpi.comnih.gov

The final coordination geometry around the metal center is a result of the interplay between the metal ion's intrinsic preferences and the binding of all available donor sites from the 2-(hydroxymethyl)isonicotinate ligand—the pyridyl nitrogen, the carboxylate, and the hydroxyl group. This versatility allows for the assembly of various geometries, such as octahedral or square planar, depending on the specific metal ion and reaction conditions. nih.govjocpr.com While in some systems with very strong chelating groups the pyridyl nitrogen's coordination can be suppressed, in the case of 2-(hydroxymethyl)isonicotinate, it is expected to be an active and crucial coordination site for building extended networks. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of coordination compounds with 2-(hydroxymethyl)isonicotinate can be achieved through various standard techniques, most commonly by reacting a soluble salt of the desired metal with the ligand in a suitable solvent. jocpr.com

The 2-(hydroxymethyl)isonicotinate ligand is capable of forming stable complexes with a wide array of transition metals. The synthesis typically involves mixing the ligand and a metal salt, often under reflux or solvothermal conditions, to facilitate the reaction. jocpr.commdpi.com The resulting complexes precipitate from the solution and can be isolated. The stoichiometry of the reactants can be varied to target different metal-to-ligand ratios, which in turn yields distinct structural outcomes. nih.gov

While specific studies on 2-(hydroxymethyl)isonicotinate are limited, extensive research on the closely related isonicotinate (B8489971) and its derivatives demonstrates successful complexation with numerous transition metals. These findings provide a strong indication of the expected behavior of 2-(hydroxymethyl)isonicotinate.

Table 1: Examples of Metal Complexes with Isonicotinate Derivatives and Their Observed Geometries

| Metal Ion | Ligand System | Observed Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Square planar / Distorted tetrahedral | nih.gov |

| Ni(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Octahedral | nih.gov |

| Zn(II) | 2-(salicylimino)-3-hydroxypyridine | Octahedral | jocpr.com |

| UO₂(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Hepta-coordinate | nih.gov |

| Co(II) | Isonicotinate | Octahedral | nih.gov |

| Fe(III) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Octahedral | nih.gov |

The versatile coordination ability of the ligand suggests it can readily form complexes with other ions like Cr(III) and Pt(II) under appropriate synthetic conditions.

To confirm the formation of a complex and to determine its precise structure, a combination of spectroscopic and crystallographic techniques is employed. nih.gov

Spectroscopic Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for verifying the coordination of the ligand to the metal ion. Coordination of the carboxylate group is confirmed by the appearance of two characteristic bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The separation between these two frequencies (Δ = νₐₛ - νₛ) can provide insight into the carboxylate's coordination mode (e.g., monodentate, chelating, or bridging). nih.govmdpi.com A shift in the O-H stretching band can also indicate the involvement of the hydroxymethyl group in coordination.

UV-Visible (UV-Vis) Spectroscopy: This method probes the electron transitions within the complex. The energies of these transitions are dependent on the geometry of the metal's d-orbitals, thus providing crucial information about the coordination environment, such as whether it is octahedral or tetrahedral. libretexts.orgjocpr.com

Crystallographic Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides a precise three-dimensional map of the atoms within the crystal, revealing exact bond lengths, bond angles, the coordination number and geometry of the metal ion, and how the individual complex units are arranged in the crystal lattice. nih.govtubitak.gov.tr This detailed structural information is essential for understanding the properties of the material.

Supramolecular Architecture and Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands. mdpi.com The multidentate nature of the 2-(hydroxymethyl)isonicotinate ligand makes it an exceptional candidate for constructing such supramolecular assemblies. nih.govnih.gov

The ability of the ligand to bridge multiple metal centers, using the pyridyl nitrogen and the versatile carboxylate group, facilitates the self-assembly of individual [Metal-Ligand] units into ordered, extended structures. researchgate.net These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) sheets or three-dimensional (3D) frameworks. researchgate.netresearchgate.net

Design and Self-Assembly of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the ligand are crucial in determining the topology and properties of the resulting MOF. The 2-(hydroxymethyl)isonicotinate ligand, with its potential for bridging metal centers via the carboxylate group and the pyridine nitrogen, is a candidate for the construction of MOFs. rsc.orgfrontiersin.orgmdpi.com

The self-assembly process of MOFs involves the spontaneous organization of metal ions and organic linkers into a stable, ordered structure. frontiersin.org For ligands like 2-(hydroxymethyl)isonicotinate, the presence of the hydroxymethyl group can introduce additional functionality and influence the framework's properties. For instance, it can participate in hydrogen bonding within the framework or serve as a site for post-synthetic modification. The synthesis of such MOFs is often achieved under solvothermal conditions, where the components are heated in a solvent to promote crystallization. rsc.org

Bimetallic MOFs, which incorporate two different metal ions, can exhibit synergistic effects and enhanced properties compared to their monometallic counterparts. nih.gov The versatile coordination environment offered by 2-(hydroxymethyl)isonicotinate could be exploited in the design of bimetallic MOFs with tunable electronic and catalytic properties. nih.gov

Table 1: Examples of Metal-Organic Frameworks with Pyridine-Carboxylate Linkers

| Linker | Metal Ion(s) | Resulting MOF Dimensionality | Key Feature | Reference |

| 4-(pyridine-4-yl) phthalic acid | Zn(II) | 2D | Photocatalytic activity | rsc.org |

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Co(II) | 2D | Thermochromic behavior | frontiersin.org |

| 1,4-naphthalenedicarboxylate and diazabicyclo[2.2.2]octane | Zn(II) and Cu(II) | 3D Core-Shell | Bimetallic framework | nih.gov |

This table presents examples of MOFs constructed from pyridine-carboxylate type ligands to illustrate the design principles that would apply to 2-(hydroxymethyl)isonicotinate.

Intermolecular Interactions Governing Crystal Packing and Polymer Formation

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. rsc.org In the case of coordination compounds involving 2-(hydroxymethyl)isonicotinate, hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in dictating the final crystal packing and the formation of coordination polymers. nih.govexlibrisgroup.com

The hydroxymethyl group of the ligand is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O or O-H···N hydrogen bonds. nih.gov These interactions can link adjacent complex units, leading to the formation of one-, two-, or three-dimensional supramolecular networks. The pyridine ring can also engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Table 2: Common Intermolecular Interactions in Pyridine-Based Coordination Compounds

| Interaction Type | Description | Potential Groups Involved in 2-(Hydroxymethyl)isonicotinate |

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom. nih.gov | Hydroxymethyl group (O-H), Carboxylate group (C=O), Pyridine Nitrogen (N) |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. nih.gov | Pyridine rings of adjacent ligands |

| van der Waals Forces | Weak, non-specific attractions and repulsions between atoms. mdpi.com | All atoms in the molecule |

Theoretical Modeling of Metal-Ligand Interactions

Computational chemistry provides powerful tools for understanding the nature of metal-ligand bonding and predicting the properties of coordination complexes. weizmann.ac.ilresearchgate.netnih.gov Density Functional Theory (DFT) is a widely used method to calculate the electronic structure, geometry, and spectroscopic properties of metal complexes. mdpi.comnih.gov

Theoretical modeling can be employed to:

Optimize the geometry of metal complexes with 2-(hydroxymethyl)isonicotinate to predict bond lengths and angles. mdpi.com

Calculate the binding energy between the metal ion and the ligand to assess the stability of the complex. researchgate.net

Analyze the nature of the chemical bond through methods like Natural Bond Orbital (NBO) analysis to understand the donor-acceptor interactions. researchgate.net

Simulate vibrational spectra (IR) to aid in the interpretation of experimental data. mdpi.com

Predict the electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the complex's reactivity and optical properties. researchgate.net

By comparing computational results with experimental data, a deeper understanding of the structure-property relationships in coordination compounds of 2-(hydroxymethyl)isonicotinate can be achieved. mdpi.comnih.gov

Catalytic Applications and Mechanisms

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) nitrogen and the carboxylate group of 2-(hydroxymethyl)isonicotinate provide potential coordination sites for metal ions, making it a candidate for a ligand in both homogeneous and heterogeneous catalysis. Pyridine-based ligands are integral to a vast number of transition-metal-catalyzed reactions. researchgate.netacs.org The incorporation of a hydroxymethyl group on the pyridine ring could further influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Transition metal complexes featuring pyridine-derived ligands are employed in a wide array of catalytic transformations, including but not limited to hydrogenation, hydroformylation, carbonylation of methanol, and reduction of nitroarenes. researchgate.net For instance, rhodium complexes with pyridine ligands have been reviewed for their catalytic prowess in various industrial processes. researchgate.net Similarly, palladium catalysts supported by pyridine-containing ligands are known to be effective in cross-coupling reactions. nih.gov The specific structure of Sodium 2-(hydroxymethyl)isonicotinate, with its potential for chelation through the pyridine nitrogen and the carboxylate oxygen, could stabilize metal centers and facilitate catalytic cycles. Furthermore, the hydroxymethyl group could engage in secondary interactions, such as hydrogen bonding, with substrates or other components of the catalytic system, potentially influencing stereoselectivity. acs.org

Biomimetic chemistry seeks to replicate the high efficiency and selectivity of enzymes by designing synthetic catalysts that mimic the structure and function of their active sites. ijcce.ac.iriucc.ac.il Many metalloenzymes, which catalyze a variety of biological reactions, feature metal ions coordinated by amino acid residues within a protein scaffold. unipd.itacs.org The structure of this compound, containing both a nitrogen-donor (from the pyridine ring) and oxygen-donors (from the carboxylate and hydroxymethyl groups), makes it an intriguing candidate for creating metalloenzyme analogs.

Copper-containing proteins, for example, are involved in a range of biological redox processes. ijcce.ac.ir Synthetic copper complexes with organic ligands are extensively studied to model the catalytic activity of these enzymes. ijcce.ac.ir A ligand like 2-(hydroxymethyl)isonicotinate could coordinate to a metal ion such as Cu(II), creating a microenvironment that could mimic the active site of an enzyme and potentially catalyze reactions like the aerobic oxidation of various substrates. ijcce.ac.irnih.gov

While specific studies on substrate hydrolysis catalyzed by a metal complex of this compound are not available, the principles can be inferred from studies of hydrolase enzymes and their biomimetic analogs. acs.org Hydrolases often employ a metal ion to activate a water molecule or the substrate itself. acs.org In a hypothetical scenario, a metal complex of 2-(hydroxymethyl)isonicotinate could bind a substrate, and the metal center could act as a Lewis acid to polarize a susceptible bond, for instance, an ester or amide linkage.

The mechanism of glycosidic bond cleavage by the enzyme DNPH1, a nucleotide pool sanitizer, proceeds through a two-step mechanism involving a covalent glycosyl-enzyme intermediate. nih.gov This process is facilitated by a conserved catalytic triad (B1167595) of amino acid residues. nih.gov A synthetic catalyst based on 2-(hydroxymethyl)isonicotinate could potentially operate through a similar general acid-base catalysis mechanism, where the hydroxymethyl group or a coordinated water molecule could participate in proton transfer steps to facilitate the hydrolysis of a substrate.

Cooperative catalysis, where both the metal center and the ligand actively participate in the catalytic transformation, is a powerful strategy for enhancing catalytic performance. nih.gov The hydroxymethyl group of the 2-(hydroxymethyl)isonicotinate ligand could play a direct role in the catalytic cycle. For instance, it could act as a proton shuttle or a hydrogen bond donor to stabilize a transition state.

In a system where a cationic transition metal complex is the primary catalyst, the counter-anion can also play a crucial role. nih.gov In the case of a neutral complex formed with this compound, the ligand itself could exhibit cooperativity. The pyridine ring would bind the metal, while the hydroxymethyl and carboxylate functionalities could interact with the substrate, orienting it for the reaction and lowering the activation energy. This type of bifunctional activation is a hallmark of many enzymatic and organocatalytic systems. organic-chemistry.org

Biomimetic Catalysis and Metalloenzyme Analogs

Organocatalytic Functions of Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acids can act as bifunctional organocatalysts, where the acidic carboxylic acid group and the basic pyridine nitrogen can simultaneously activate different components of a reaction. Pyridine-2,6-dicarboxylic acid, for example, has been shown to be an effective organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The proposed mechanism involves the carboxylic acid protonating the carbonyl group of the aldehyde or ketone, thus activating it for nucleophilic attack. organic-chemistry.org

Similarly, pyridine-2-carboxylic acid has been utilized as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org Given that this compound is a salt of a pyridine carboxylic acid, the parent acid, 2-(hydroxymethyl)isonicotinic acid, could potentially exhibit similar organocatalytic activity. The presence of the hydroxymethyl group might further modulate its catalytic properties through steric or electronic effects, or by participating in hydrogen bonding interactions.

A summary of representative organocatalytic applications of pyridine carboxylic acid derivatives is presented in the table below.

| Catalyst | Reaction | Substrates | Key Features |

| Pyridine-2,6-dicarboxylic acid | Hydrophosphonylation | Aldehydes, Ketones, Trimethylphosphite | Environmentally friendly (in water), high yields, bifunctional activation. organic-chemistry.org |

| Pyridine-2-carboxylic acid | Multi-component synthesis | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Green and efficient, excellent yields, recyclable catalyst. rsc.org |

Mechanistic Studies of Catalytic Activity and Selectivity

Mechanistic studies are crucial for understanding and optimizing catalytic systems. For catalysts involving pyridine-based ligands, research often focuses on the influence of the ligand structure on the activity and selectivity of the metal center. acs.orgnih.gov The electronic and steric properties of the ligand can dictate the coordination geometry of the metal complex, the accessibility of the catalytic site, and the stability of reaction intermediates.

In palladium-catalyzed cross-coupling reactions, for instance, the nature of the pyridine-containing ligand can influence the selectivity for mono- versus diarylation of dihalogenated arenes. nih.gov The mechanism can involve the displacement of the product from the palladium center by another ligand or substrate molecule, a process that is sensitive to steric hindrance. nih.gov

The functionalization of pyridines themselves can also be achieved through catalytic methods, such as photochemical organocatalysis. acs.orgnih.gov These reactions often proceed via pyridinyl radical intermediates, and the regioselectivity of the functionalization is influenced by both electronic and steric factors of the substituents on the pyridine ring. acs.org Understanding these mechanisms provides a framework for predicting the behavior of more complex pyridine derivatives in catalytic reactions. While direct mechanistic studies on "this compound" are lacking, the principles derived from related systems offer valuable insights into its potential catalytic behavior.

Chemical Biology and Mechanistic Biochemical Studies

Enzyme Interaction and Modulation Mechanisms

The direct inhibitory effects of Sodium 2-(hydroxymethyl)isonicotinate on essential microbial enzymes of Mycobacterium tuberculosis are not detailed in the available scientific literature. However, the core structure, isonicotinic acid, is the foundation for several well-known antitubercular agents. For instance, isoniazid, a hydrazide derivative of isonicotinic acid, is a cornerstone of tuberculosis treatment. It functions as a prodrug that, once activated by the mycobacterial enzyme KatG, primarily inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall nih.gov.

Research into other derivatives has revealed various mechanisms. Some isonicotinic acid hydrazide derivatives have shown potent anti-mycobacterial activity, though their specific enzymatic targets can vary nih.gov. Other research has focused on different essential mycobacterial enzymes as potential drug targets. Isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt required for mycobacterial persistence, has been a target for inhibitors like (2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid nih.gov. Additionally, enzymes in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in mycobacteria but absent in humans, are considered attractive targets for drug development mdpi.com. Similarly, the fatty acid synthase (FAS-II) pathway, which is inhibited by prodrugs like Isoxyl and Thiacetazone, represents another critical target for antimycobacterial agents nih.gov.

While these studies highlight the potential of the isonicotinic acid scaffold and various mycobacterial enzymes as therapeutic targets, specific data on the interaction between this compound and enzymes like isocitrate lyase, those in the shikimate pathway, or the FAS-II system is not presently available.

Table 1: Examples of Essential Enzymes in Mycobacterium tuberculosis

| Enzyme Target | Pathway | Function | Potential Inhibitors (Examples) |

|---|---|---|---|

| InhA (Enoyl-ACP reductase) | Mycolic Acid Synthesis (FAS-II) | Catalyzes the reduction of long-chain enoyl-ACP, essential for mycolic acid biosynthesis. | Isoniazid (activated form), Thiacetazone nih.govnih.gov |

| Isocitrate Lyase (ICL1/ICL2) | Glyoxylate Shunt | Allows survival on fatty acid substrates by bypassing CO2-evolving steps of the TCA cycle. | 3-Nitropropionate, (2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid nih.gov |

| Shikimate Pathway Enzymes | Aromatic Amino Acid Biosynthesis | Catalyzes steps in the synthesis of chorismate, a precursor for essential aromatic compounds. | Glyphosate, various experimental compounds mdpi.com |

There is no direct evidence in the reviewed literature of this compound interacting with or modulating Glycogen (B147801) Synthase Kinase 3 (GSK-3). GSK-3 is a constitutively active serine/threonine protein kinase with two isoforms, GSK-3α and GSK-3β, that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis wikipedia.orgnih.gov. Its activity is primarily regulated through inhibition, often via phosphorylation by other kinases like Akt mdpi.com.

However, compounds structurally related to the core isonicotinic acid moiety have been investigated as GSK-3 inhibitors. A class of isonicotinamides (the amide derivatives of isonicotinic acid) has been identified as potent and highly selective inhibitors of GSK-3 nih.gov. It is crucial to note that this compound is a carboxylate salt, not an amide, and this difference in the functional group means that the inhibitory activity of isonicotinamides cannot be extrapolated to it. The research on isonicotinamides demonstrates that the pyridine (B92270) ring structure can be a viable scaffold for developing GSK-3 inhibitors, but specific interactions are determined by the complete molecular structure nih.gov.

Table 2: Overview of Glycogen Synthase Kinase 3 (GSK-3)

| Feature | Description |

|---|---|

| Enzyme Class | Serine/Threonine Protein Kinase wikipedia.org |

| Isoforms | GSK-3α and GSK-3β wikipedia.org |

| Regulation | Typically active in resting cells; inhibited by phosphorylation (e.g., by Akt) and protein-protein interactions nih.govmdpi.com. |

| Cellular Functions | Regulates glycogen metabolism, gene transcription, cell proliferation, cell motility, and apoptosis wikipedia.orgmdpi.com. |

| Substrate Recognition | Often requires a "priming" phosphorylation of the substrate by another kinase nih.gov. |

No specific data exists in the available literature to suggest that this compound modulates the Epidermal Growth Factor Receptor (EGFR) pathway. The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival researchgate.netmdpi.com. It is initiated by the binding of ligands like Epidermal Growth Factor (EGF), which causes the receptor to dimerize and activates its intracellular tyrosine kinase domain rcsb.orgmdpi.com. This activation triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer researchgate.netmdpi.com.

Therapeutic intervention in this pathway typically involves either monoclonal antibodies that block the extracellular ligand-binding domain or small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain nih.govnih.gov. The chemical structures of approved TKIs are diverse but are specifically designed to fit into the ATP-binding pocket of the EGFR kinase domain mdpi.com. There is no indication from the search results that this compound possesses the structural features typical of an EGFR inhibitor or modulator.

Table 3: Key Components of the EGFR Signaling Pathway

| Component | Type | Function |

|---|---|---|

| EGFR (ErbB1/HER1) | Receptor Tyrosine Kinase | Transmembrane receptor that binds EGF and other ligands, initiating intracellular signaling rcsb.orgmdpi.com. |

| Grb2/SOS | Adaptor/GEF Proteins | Link the activated receptor to Ras, promoting its activation researchgate.net. |

| RAS | Small GTPase | Molecular switch that, when activated, triggers the MAPK cascade mdpi.com. |

| RAF/MEK/ERK | Kinase Cascade (MAPK Pathway) | A series of kinases that relay the signal to the nucleus to regulate gene expression related to proliferation mdpi.com. |

| PI3K/AKT/mTOR | Kinase Cascade | A parallel pathway that promotes cell survival, growth, and proliferation researchgate.net. |

The direct activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) by this compound has not been documented in the reviewed scientific literature. NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+ wikipedia.orggenecards.org. This pathway is essential for maintaining the cellular NAD+ pool, a critical cofactor for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs nih.gov.

The enzymatic reaction catalyzed by NAMPT involves the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN) genecards.org. NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT) enzymes nih.gov. Due to its central role in NAD+ homeostasis, NAMPT has become a target for both inhibitors (in cancer therapy) and activators (for potential benefits in aging and metabolic diseases) nih.gov. While various small-molecule activators of NAMPT have been discovered through high-throughput screening, there is no evidence to suggest that this compound is among them nih.gov.

Targeting Mammalian Kinases and Receptor Pathways

Role in Biological Pathways and Metabolism (General)

While direct metabolic studies on this compound are scarce, its potential role can be inferred from its structure as a derivative of nicotinic acid (also known as niacin or vitamin B3). Nicotinic acid is a well-known precursor for the de novo synthesis of NAD+ via the Preiss-Handler pathway nih.govreactome.org. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) reactome.org. NaMN is subsequently adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), and finally amidated to yield NAD+ reactome.org.

Given its isonicotinic acid core, it is plausible that this compound could interact with enzymes involved in nicotinate and nicotinamide metabolism. The presence of the hydroxymethyl group at the 2-position could influence its recognition by transporters or enzymes and may also be a site for further metabolic modification, such as oxidation to a carboxylic acid or conjugation. Studies in cultured human keratinocytes have shown that NAD+ precursors derived from nicotinic acid, rather than nicotinamide, can be more effective at increasing cellular NAD+ levels nih.gov. This highlights the importance of the Preiss-Handler pathway in certain cell types. However, whether this compound can enter this pathway and serve as an effective NAD+ precursor requires specific experimental validation.

Table 4: Major NAD+ Biosynthetic Pathways in Mammals

| Pathway | Primary Precursor | Key Enzyme(s) | Description |

|---|---|---|---|

| De Novo Synthesis | Tryptophan | QPRT, NMNAT, NADSYN1 | A multi-step pathway converting tryptophan into NAD+ reactome.org. |

| Preiss-Handler Pathway | Nicotinic Acid (Niacin) | NAPRT | Salvages nicotinic acid to produce NAD+ nih.govreactome.org. |

| Salvage Pathway | Nicotinamide (NAM), Nicotinamide Riboside (NR) | NAMPT, NRK | Recycles nicotinamide and utilizes NR to produce NAD+, the main source in most tissues wikipedia.orgwikipedia.org. |

Structure-Activity Relationship (SAR) in Biological Contexts

The structure-activity relationship (SAR) of this compound can be inferred from studies of various isonicotinic acid derivatives. The substituents on the pyridine ring play a crucial role in determining the biological activity.

The hydroxymethyl group at the 2-position of the isonicotinate (B8489971) core is a key structural feature. The presence and position of hydroxyl and hydroxymethyl groups on aromatic and heteroaromatic rings are known to influence various biological activities, including anti-inflammatory and anticancer properties. mdpi.com

Studies on various isonicotinic acid derivatives have highlighted the importance of the substituent at the 2-position for biological activity. For instance, in a series of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, 2-methyl substitution on an oxyquinoline scaffold demonstrated a distinct gene expression profile compared to the unsubstituted analog, suggesting a significant role for this substituent in target specificity. nih.gov

The hydroxymethyl group itself can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors. This interaction can be critical for the binding affinity and selectivity of the molecule. Perturbations of this group, for example, by converting it to an ether, ester, or removing it altogether, would likely have significant mechanistic implications, altering the binding mode and, consequently, the biological activity.

Table 2: Inferred SAR of 2-(hydroxymethyl)isonicotinate Based on Related Compounds

| Structural Feature | Potential Role in Biological Activity | Reference for Inference |

| Isonicotinate Core | Pharmacophoric moiety in various bioactive compounds. | google.com |

| Hydroxymethyl Group at C2 | Potential for hydrogen bonding, influencing target binding and selectivity. | mdpi.com |

| Carboxylate Group | Can form ionic interactions and hydrogen bonds; influences solubility and pharmacokinetic properties. | mdpi.com |

| Pyridine Nitrogen | Can act as a hydrogen bond acceptor and participate in metal coordination. | google.com |

Application as Protein Degrader Building Blocks

The use of small molecules as building blocks for constructing bifunctional protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is a rapidly advancing field in drug discovery. These degraders consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

While there is no direct evidence in the reviewed literature specifically naming this compound as a component in published protein degraders, its structural features suggest potential applicability. Heterocyclic fragments, including substituted pyridines, are common components of ligands that bind to target proteins (the "warhead") or E3 ligases.

Patent literature describes bifunctional degrader compounds that incorporate substituted heteroaryl groups, a broad class that would include derivatives of 2-(hydroxymethyl)isonicotinate. google.com For instance, a patent for HSD17B13 inhibitors and/or degraders mentions the use of heteroaryl groups as part of the degrader structure. google.com

The hydroxymethyl and carboxylate functionalities on the 2-(hydroxymethyl)isonicotinate scaffold could serve as attachment points for linkers, a necessary feature for its incorporation into a PROTAC. The molecule itself could potentially act as a warhead if it is found to bind to a specific protein of interest, or as a novel E3 ligase ligand. However, extensive research would be required to validate its utility in this context.

The performed searches aimed to uncover detailed research findings on:

The integration of this compound as an organic linker in the synthesis of MOFs, including structural data and characterization of their specific functions.

The development and characterization of hybrid organic-inorganic materials incorporating this compound.

The search results yielded general information on the synthesis and characterization of MOFs and hybrid materials using a variety of other organic linkers. However, none of the retrieved documents specifically mentioned or provided data related to "this compound."

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Advanced Materials Science Applications" of this specific compound as outlined in the request, due to the absence of published research in this particular area.

Future Research Directions and Theoretical Perspectives

Advanced Computational Chemistry for Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory.

Quantum mechanical methods, such as Density Functional Theory (DFT), are foundational in modern computational chemistry. researchgate.net These methods are based on the Schrödinger equation and can predict a wide range of molecular properties without prior experimental data. researchgate.net For Sodium 2-(hydroxymethyl)isonicotinate, quantum mechanical calculations could be employed to understand its electronic structure, reactivity, and how it interacts with other molecules. Such calculations can elucidate key parameters like orbital energies, charge distribution, and the energies of transition states, providing insights into potential reaction mechanisms. researchgate.net

| Quantum Mechanical Method | Application in Predicting Molecular Properties |

| Ab initio | Provides highly accurate calculations from first principles. |

| Density Functional Theory (DFT) | Balances accuracy with computational cost for larger systems. |

| Semi-empirical Methods | Uses experimental data to simplify calculations for very large molecules. researchgate.net |

This table is generated based on general principles of computational chemistry and does not represent specific data for this compound.

Emerging Synthetic Methodologies and Process Optimization

While the synthesis of the parent compound, sodium isonicotinate (B8489971), can be achieved through the neutralization of isonicotinic acid, the introduction of a hydroxymethyl group at the 2-position of the pyridine (B92270) ring requires a more complex synthetic strategy. Future research would likely focus on developing efficient and scalable methods for its synthesis. This could involve exploring novel catalysts and reaction conditions to improve yield and purity. google.comspkx.net.cngoogle.com Process optimization, potentially using methodologies like response surface methodology, could be employed to fine-tune reaction parameters such as temperature, reaction time, and reactant ratios for industrial-scale production. spkx.net.cn

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structural features of this compound, namely the pyridine ring, the carboxylate group, and the hydroxymethyl group, suggest potential for interdisciplinary research.

In Biology: The isonicotinic acid scaffold is a component of some biologically active molecules. The presence of a hydroxymethyl group could influence interactions with biological macromolecules. Future research could investigate its potential as a ligand for specific proteins or as a building block for new therapeutic agents.

In Materials Science: Pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The hydroxymethyl group could introduce additional coordination sites or hydrogen bonding capabilities, potentially leading to novel materials with interesting structural and functional properties. mdpi.com Research in this area would involve reacting this compound with various metal ions and characterizing the resulting materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Sodium 2-(hydroxymethyl)isonicotinate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of 2-(hydroxymethyl)isonicotinic acid followed by sodium salt formation. Key steps include:

- Reaction monitoring : Use HPLC or TLC to track intermediate formation .

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization from ethanol/water .

- Purity validation :

- NMR (¹H/¹³C) for structural confirmation.

- HPLC-MS (≥95% purity threshold) with UV detection at 254 nm .

- Thermal stability : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., absence of decomposition peaks) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize enzyme targets based on structural analogs (e.g., isonicotinate derivatives in tuberculosis research) .

- Assay types :

- In vitro enzyme inhibition (e.g., microplate spectrophotometry with positive/negative controls) .

- Cytotoxicity screening (MTT assay on HEK-293 or HepG2 cell lines) .

- Dose range : 0.1–100 µM, with triplicate measurements to assess reproducibility .

- Data interpretation : IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Controlled solubility studies :

- Solvent systems : Water, DMSO, ethanol, and acetonitrile at 25°C ± 0.1°C .

- Quantification : UV-Vis spectroscopy (calibration curve at λ_max = 270 nm) .

- Confounding factors :

- pH dependence : Adjust pH (2–12) to assess ionization effects .

- Hydrate vs. anhydrous forms : Characterize via Karl Fischer titration and PXRD .

- Statistical reconciliation : Meta-analysis of published solubility data using random-effects models to identify outliers .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics integration :

- Proteomics : SILAC labeling to identify protein binding partners .

- Metabolomics : LC-MS/MS to track metabolite perturbations .

- Structural modeling : Molecular docking (AutoDock Vina) against predicted targets (e.g., NAD-dependent enzymes) .

- In situ validation**: CRISPR-Cas9 knockout of top candidate targets in cell models .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Standardized protocols :

- NMR parameters : 600 MHz, D₂O solvent, 298 K, with DSS internal standard .

- Data sharing : Deposit raw spectra in public repositories (e.g., NMRShiftDB) for cross-validation .

- Artifact identification :

- Compare with synthetic byproducts (e.g., unreacted starting material via GC-MS) .

- Solvent suppression efficiency in aqueous NMR .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Answer :

- Model selection : Four-parameter logistic (4PL) regression for sigmoidal curves .

- Outlier handling : Grubbs’ test (α = 0.05) with Bonferroni correction for multiple comparisons .

- Power analysis : Use G*Power to determine minimum sample size (e.g., 80% power, effect size = 0.5) .

Q. How can computational models predict the compound’s stability under varying storage conditions?

- Answer :

- Degradation kinetics :

- Accelerated stability studies (40°C/75% RH for 6 months) with Arrhenius equation extrapolation .

- DFT calculations (Gaussian 09) to identify hydrolysis-prone bonds .

- Excipient compatibility : Ternary phase diagrams with common stabilizers (e.g., mannitol, lactose) .

Data Reporting Standards

Q. What minimal characterization data should be included in publications?

- Answer :

- Mandatory :

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Solvent, δ (ppm), multiplicity | Structural confirmation |

| HPLC-MS | Column, gradient, purity % | Purity assessment |

| Elemental analysis | % C, H, N (theoretical vs. experimental) | Composition validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.